(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid
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Overview
Description
®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a butyric acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6-dichlorophenylacetic acid.
Formation of Intermediate: The intermediate is formed by reacting 2,6-dichlorophenylacetic acid with a suitable amine under controlled conditions.
Chiral Resolution: The chiral resolution of the intermediate is achieved using chiral catalysts or resolving agents to obtain the desired ®-enantiomer.
Final Product: The final product, ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid, is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Catalysis: Chiral catalysts are employed to enhance the selectivity and efficiency of the reaction.
Purification: Advanced purification techniques such as chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced from substitution reactions.
Scientific Research Applications
®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It influences biochemical pathways related to neurotransmission, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)amino benzaldehyde: Shares the dichlorophenyl group but differs in its functional groups and overall structure.
Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar dichlorophenyl group.
Uniqueness
®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-amino-4-(2,6-dichlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMOCTVPCVSRM-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC[C@H](C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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